Product packaging for Flupyrsulfuron(Cat. No.:CAS No. 150315-10-9)

Flupyrsulfuron

Cat. No.: B117110
CAS No.: 150315-10-9
M. Wt: 451.34 g/mol
InChI Key: HCNBYBFTNHEQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flupyrsulfuron-methyl is a sulfonylurea herbicide active substance used in agricultural research for the pre- and post-emergence control of a spectrum of annual grass and broadleaf weeds, particularly problematic species like black-grass ( Alopecurus myosuroides ) and loose silky-bent ( Apera spica-venti ), in winter cereal crops such as wheat and barley . Its primary mechanism of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This inhibition halts plant cell growth and leads to weed mortality. The compound is noted for its selective activity in wheat, a basis that has been the subject of specific physiological studies . From a regulatory and resistance management perspective, this compound-methyl is considered an essential tool in some integrated pest management (IPM) systems, as for certain crops and regions, there are insufficient chemical alternatives available, making it valuable for managing serious threats to plant health . As an analytical standard with a defined chemical structure of Methyl 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-6-(trifluoromethyl)nicotinate monosodium salt , this high-purity product is intended for Research Use Only. Applications include use as a reference material in residue analysis, environmental fate studies, metabolic pathway investigation, and efficacy research. This product is strictly for laboratory research use and is not intended for personal, household, veterinary, or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12F3N5O7S B117110 Flupyrsulfuron CAS No. 150315-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150315-10-9

Molecular Formula

C14H12F3N5O7S

Molecular Weight

451.34 g/mol

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25)

InChI Key

HCNBYBFTNHEQQJ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC

Other CAS No.

150315-10-9

Synonyms

2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid
flupyrsulfuron
methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt

Origin of Product

United States

Mechanisms of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) Enzyme

The primary mode of action for flupyrsulfuron is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). herts.ac.ukontosight.aichemodex.comadipogen.com ALS is a pivotal enzyme in the biosynthesis of branched-chain amino acids. ontosight.aichemodex.comadipogen.comumn.edufrontiersin.org this compound is readily absorbed by both the roots and foliage of plants and is translocated through both the xylem and phloem to the growing points where it acts on the ALS enzyme. ucanr.edu

Branched-Chain Amino AcidRole in Plant Metabolism
L-Leucine A crucial component for protein synthesis and is involved in various metabolic processes.
L-Isoleucine Essential for protein structure and function, and its synthesis is a key target of ALS inhibitors.
L-Valine A fundamental building block for proteins and plays a role in the overall metabolic health of the plant.

Physiological Consequences in Susceptible Plants

The inhibition of branched-chain amino acid synthesis triggers a series of detrimental physiological effects in susceptible plants. herts.ac.uk While the direct inhibition of the ALS enzyme is the primary mechanism, secondary effects also contribute to plant mortality. mdpi.com

The initial symptoms of this compound exposure are not immediately apparent and typically take several days to manifest. ucanr.edu A key indicator of ALS inhibitor injury is the development of chlorosis, which is a yellowing of the leaves due to a lack of chlorophyll (B73375). ucanr.edu This chlorosis can appear mottled or shiny, and in some cases, the leaf veins may become discolored, turning red or purple. ucanr.edu

Growth at the terminal and lateral points of the plant ceases, and the shoot tips may die. ucanr.edu Stems can develop a dark red coloration and may exhibit necrotic lesions and cracking. ucanr.edu Leaves that emerge after treatment are often stunted, crinkled, and distorted. ucanr.edu Fully expanded leaves may appear wilted and chlorotic. ucanr.edu Ultimately, the disruption of essential amino acid production and the ensuing physiological disruptions lead to the death of the plant. ontosight.ai

Physiological ConsequenceDescription
Chlorosis Yellowing of leaf tissue due to reduced chlorophyll production. Can appear mottled or shiny. ucanr.edu
Growth Cessation Halting of growth at the terminal and lateral meristems. ucanr.edu
Necrosis Localized death of plant tissue, often appearing as brown spots or lesions on leaves and stems. ucanr.edu
Stunted Growth Overall reduction in plant size and vigor. ucanr.edu
Leaf Distortion Leaves that develop after exposure may be crinkled, misshapen, or otherwise deformed. ucanr.edu
Discoloration Development of red or purple hues in leaf veins or stems. ucanr.edu

Environmental Fate and Transport Dynamics

Degradation Pathways in Soil and Water Systems

Flupyrsulfuron undergoes degradation through several key pathways, including chemical hydrolysis, intramolecular rearrangement, and microbial action. The rate and prominence of these pathways are heavily influenced by environmental conditions. In laboratory studies, the degradation half-life (DT50) of This compound-methyl (B1329956) is estimated to be between 8 and 26 days, while field studies have observed faster dissipation, with DT50 values ranging from 6 to 11 days.

Chemical hydrolysis is a primary degradation route for sulfonylurea herbicides like this compound, particularly in aqueous environments. This process typically involves the cleavage of the sulfonylurea bridge, which connects the pyridine (B92270) and pyrimidine (B1678525) rings of the molecule. The rate of hydrolysis for sulfonylureas is highly pH-dependent. Under acidic conditions, the process is generally faster and proceeds through an acid-catalyzed mechanism that breaks the bond, leading to the formation of separate pyridine sulfonamide and pyrimidine amine metabolites usda.gov. Conversely, under neutral and basic conditions, the cleavage of the sulfonylurea bridge is relatively slow usda.gov. In some cases, under basic conditions, other sulfonylureas can undergo an alternative pathway involving an intramolecular rearrangement known as bridge contraction, though cleavage remains a dominant mechanism usda.gov.

Biotic processes, mediated by soil microorganisms, play a crucial role in the breakdown of this compound. This microbial degradation can lead to the transformation of the herbicide into simpler molecules and, in some cases, complete mineralization mdpi.com. Mineralization is the conversion of the organic compound into inorganic substances such as carbon dioxide, water, and minerals, which represents the ultimate removal of the pesticide from the environment mdpi.com. For related sulfonylurea herbicides, studies have confirmed that microbial processes significantly contribute to their dissipation, with mineralization to CO2 being a key endpoint nih.gov. The degradation often occurs through co-metabolism, where microorganisms break down the herbicide without using it as a primary energy source mdpi.com.

The presence and activity of soil microbial communities significantly accelerate the dissipation of this compound. Studies comparing sterile (microbe-free) and non-sterile soils consistently show that degradation is much faster in the presence of a viable microbiome tandfonline.comresearchgate.net. For instance, research on the related sulfonylurea metsulfuron-methyl (B1676535) demonstrated a significant increase in its half-life in stored soils where microbial biomass and community structure had been altered, compared to fresh soils usda.gov. In one study on flucetosulfuron, 95% of the herbicide degraded within two days in non-sterile soil, compared to only 8% in sterile soil over the same period, highlighting the critical role of microbes tandfonline.com. This indicates that a healthy and active soil microbial population is essential for the natural attenuation of this compound residues.

Table 1: Comparison of Herbicide Half-Life in Sterile vs. Non-Sterile Soil for Related Sulfonylureas.

HerbicideSoil ConditionHalf-Life (DT50) in DaysReference
Metsulfuron-methylNon-Sterile13 nih.gov
Sterile31
FlucetosulfuronNon-Sterile0.58 - 1.14 tandfonline.com
Sterile1.41 - 8.38

The microbial breakdown of this compound, similar to its chemical hydrolysis, primarily involves the cleavage of the sulfonylurea bridge. This enzymatic action results in the formation of distinct metabolites. The major degradation product identified in both laboratory and field studies of this compound-methyl is a pyrimidinedione. Other known environmental transformation products include IN-KY374, IN-KV996, and 2-amino-4,6-dimethoxypyrimidine (S13) nih.gov. This degradation pattern is consistent with that of other sulfonylureas, where microbial action cleaves the central bridge, yielding the corresponding sulfonamide and triazine or pyrimidine moieties nih.govacs.orgresearchgate.net. For example, the biodegradation of metsulfuron-methyl and tribenuron methyl results in metabolites like 2-amino-4-methoxy-6-methyl-1,3,5-triazine nih.govacs.org. In some cases, these initial metabolites can be further degraded by the microbial community usda.gov.

The rate at which this compound degrades is governed by several abiotic (non-biological) factors in the environment tandfonline.commdpi.com. These factors, including temperature, soil moisture, and pH, can directly affect the chemical stability of the herbicide and also indirectly influence the activity of microbial populations responsible for its breakdown nih.govmdpi.com.

Temperature is a critical factor influencing the degradation kinetics of this compound. An increase in temperature generally accelerates the rate of both chemical and microbial degradation processes mdpi.com. Studies have shown that the degradation rate of this compound methyl increases as temperatures rise, with the peak degradation rate observed at 50°C nih.gov. Conversely, decreases in temperature have been shown to reduce the rate of degradation in soil. This relationship can often be described by the Arrhenius equation, which models the effect of temperature on reaction rates lsu.eduokstate.edu. This temperature dependence means that this compound is likely to persist longer in colder soil conditions compared to warmer climates nih.gov.

Table 2: Effect of Temperature on the Half-Life (DT50) of Bensulfuron Methyl (a related Sulfonylurea herbicide) in Wheat.

Temperature ConditionHalf-Life (DT50) in DaysReference
Low8.93 nih.gov
Medium-Low9.11
Medium-High7.50
High (50°C)5.37

Influence of Abiotic Factors on Degradation Kinetics

pH Influence

The degradation of this compound-methyl is significantly influenced by the pH of the surrounding medium. Research indicates that the compound undergoes rapid degradation in alkaline soils. mdpi.com Specifically, this compound-methyl has been observed to degrade quickly at 25°C in a pH range of 5 to 9, with a dissipation half-life (DT50) ranging from 0.42 to 44 days. mdpi.com This pH-dependent degradation is a characteristic feature of sulfonylurea herbicides, which generally hydrolyze faster under acidic conditions. mdpi.com For this compound-methyl-sodium, a negative correlation has been observed between its adsorption to soil particles and pH. epa.gov

Mobility and Dissipation in Environmental Compartments

The movement and breakdown of this compound in the environment are critical to understanding its potential impact. Studies under both controlled laboratory settings and real-world field conditions have been conducted to elucidate these processes.

Soil Dissipation under Laboratory and Field Conditions

The dissipation of this compound-methyl in soil has been evaluated through both laboratory and field studies, revealing its relatively short persistence.

Under controlled laboratory conditions, the degradation of this compound-methyl is attributed to hydrolysis and intramolecular rearrangement, with a reported DT50 of 8 to 26 days. nih.gov In contrast, field dissipation studies, including those using radiolabeled compounds, have shown a faster dissipation rate, with a DT50 ranging from 6 to 11 days. nih.gov A major degradation product identified in these studies is a pyrimidinedione. nih.gov

Table 1: Dissipation Half-life (DT50) of this compound-methyl in Soil

Condition DT50 (days) Primary Degradation Pathway
Laboratory 8 - 26 Hydrolysis and intramolecular rearrangement
Field 6 - 11 Not specified

Leaching Potential and Groundwater Contamination Studies

The potential for this compound to move through the soil profile and contaminate groundwater is a key aspect of its environmental risk assessment. Studies have indicated that this compound-methyl exhibits limited mobility under field conditions. nih.gov This limited movement is a crucial factor in reducing the risk of groundwater contamination.

The mobility of pesticides in soil is influenced by several factors, including their persistence (DT50) and sorption/desorption characteristics (Koc). researchgate.net For acidic herbicides like this compound, soil pH plays a significant role in their adsorption to soil particles; a negative correlation between pH and adsorption has been observed for this compound-methyl-sodium. epa.gov This means that in more alkaline soils, adsorption is lower, which could potentially increase mobility. However, the rapid degradation of this compound-methyl in alkaline conditions may counteract this effect. mdpi.com

Laboratory soil column leaching studies are a common method used to assess the mobility of pesticides. researchgate.net These studies provide a preliminary assessment of a compound's relative mobility by passing water through a soil column treated with the pesticide and analyzing the leachate for its presence. researchgate.net While specific data from such studies for this compound were not detailed in the provided search results, the general findings of limited mobility in the field suggest a low leaching potential. nih.gov Computer simulations using models like PRZM-2 have corroborated these field observations of limited mobility. nih.gov

Water-Sediment System Dynamics

The fate of this compound in aquatic environments is influenced by its behavior in water-sediment systems. While specific kinetic data for this compound in these systems were not available in the provided search results, it is reported that this compound-methyl-sodium is not expected to persist in water-sediment systems. herts.ac.uk

Mass Balance Closure in Environmental Fate Studies

Achieving mass balance closure is a critical component of environmental fate studies, ensuring that the total amount of the applied substance, including the parent compound and its degradation products, is accounted for throughout the experiment. This is often accomplished through the use of radiolabeled compounds, such as ¹⁴C-labeled this compound-methyl.

Mechanisms and Evolution of Herbicide Resistance in Weeds

Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a common mechanism that confers resistance to herbicides. nih.gov It arises from genetic modifications that alter the herbicide's target protein, either reducing or eliminating its ability to bind to the enzyme. researchgate.netresearchgate.net This change prevents the herbicide from exerting its phytotoxic effect, while the enzyme's essential function in the plant remains largely unaffected. researchgate.net TSR is often the result of single nucleotide polymorphisms (SNPs) or other mutations in the gene that codes for the target enzyme. latrobe.edu.aunih.gov Overexpression or amplification of the target gene can also result in TSR. researchgate.netnih.gov

For ALS-inhibiting herbicides like flupyrsulfuron, TSR is most frequently caused by point mutations in the ALS gene. frontiersin.org These mutations lead to amino acid substitutions in the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). frontiersin.orgnih.gov The substitutions prevent or reduce the herbicide's ability to bind to the enzyme, rendering the plant resistant. researchgate.net

Numerous mutations have been identified that confer resistance to various ALS inhibitors. nih.gov Substitutions at eight conserved amino acid residues in the ALS protein are known to endow resistance: Ala-122, Pro-197, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. nih.govresearchgate.net The specific mutation determines the pattern and level of cross-resistance to the five different chemical families of ALS inhibitors. frontiersin.org For example, mutations at the Pro-197 position are common and have been shown to confer resistance to sulfonylurea herbicides. nih.govresearchgate.net A Trp-574-Leu substitution is known to provide broad cross-resistance to all five classes of ALS-inhibiting herbicides. researchgate.netnih.gov In some cases, double mutations, such as Pro-197-Ser plus Trp-574-Leu, have been identified, conferring extremely high levels of resistance. nih.govresearchgate.net

Table 1: Documented Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance

Original Amino Acid & Position Substituted Amino Acid(s) Herbicide Class(es) Affected Reference(s)
Pro-197 Ser, Leu, Ala, His Sulfonylureas (SU) nih.govnih.govresearchgate.net
Trp-574 Leu All 5 ALS-inhibitor classes researchgate.netnih.gov
Asp-376 Glu Sulfonylureas (SU), Imidazolinones (IMI) frontiersin.orgresearchgate.net
Ala-122 Various Imidazolinones (IMI) frontiersin.org
Ala-205 Various Imidazolinones (IMI) frontiersin.org
Ser-653 Various Imidazolinones (IMI) frontiersin.org

Non-Target Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that reduce the amount of active herbicide reaching its target site. ucdavis.eduresearchgate.net Unlike TSR, which is specific to a particular mode of action, NTSR can confer cross-resistance to herbicides with different chemistries and modes of action. latrobe.edu.aufrontiersin.orgfrontiersin.org This makes it a particularly challenging form of resistance to manage. frontiersin.orgnih.gov NTSR is a complex, polygenic trait involving multiple genes and physiological processes. frontiersin.orgfrontiersin.org Key NTSR mechanisms include enhanced herbicide metabolism, altered herbicide translocation or sequestration, and reduced herbicide absorption. latrobe.edu.aunih.govnih.gov

Enhanced metabolic resistance (EMR), also known as metabolic resistance, is a primary form of NTSR. frontiersin.orgnih.gov It involves an increased capacity of the weed to detoxify the herbicide before it can reach its target site. This detoxification process typically converts the active herbicide molecule into a non-toxic or less toxic form. EMR is facilitated by the enhanced activity or overexpression of several large enzyme families. nih.gov These detoxification enzymes act collectively to break down herbicides. frontiersin.org

Table 2: Key Enzyme Families Involved in Enhanced Metabolic Resistance (EMR)

Enzyme Family Abbreviation Function in Herbicide Detoxification Reference(s)
Cytochrome P450 Monooxygenases CYPs / P450s Catalyze oxidative reactions (e.g., hydroxylation) of herbicides (Phase I metabolism). frontiersin.orgnih.gov
Glutathione (B108866) S-Transferases GSTs Catalyze the conjugation of glutathione to herbicide molecules (Phase II metabolism). frontiersin.orgnih.gov
UDP-Glycosyltransferases UGTs Transfer sugar molecules to herbicides or their metabolites (Phase II metabolism). frontiersin.orgnih.gov

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of enzymes that play a critical role in the detoxification of a wide range of xenobiotics, including herbicides. nih.govmyspecies.info In metabolic resistance, the overexpression of certain P450 genes leads to an increased rate of herbicide breakdown. mdpi.com These enzymes are typically involved in Phase I of metabolism, where they catalyze oxidative reactions that modify the herbicide molecule. researchgate.net Studies have confirmed the role of P450s in conferring resistance to ALS inhibitors. For instance, the use of a P450 inhibitor, malathion, was shown to partially reverse resistance and increase the sensitivity of resistant plants to ALS-inhibiting herbicides like imazamox and tribenuron-methyl. frontiersin.orgnih.gov This demonstrates that P450-mediated metabolism is a key component of resistance in these populations. frontiersin.org

Glutathione S-Transferases (GSTs) are another major family of detoxification enzymes central to metabolic herbicide resistance. nih.govnih.gov GSTs function primarily in Phase II of metabolism by catalyzing the conjugation of the tripeptide glutathione onto herbicide molecules or their metabolites. researchgate.netuni-goettingen.de This process increases the water solubility of the herbicide, making it less toxic and facilitating its subsequent sequestration or degradation. researchgate.net The overexpression of specific GSTs has been strongly linked to multiple-herbicide resistance in problematic grass weeds like black-grass (Alopecurus myosuroides). nih.govresearchgate.net Research has identified higher GST activity in herbicide-resistant weed populations compared to susceptible ones, and specific GSTs, such as AmGSTF1, have been identified as functional markers for metabolic resistance. nih.govnih.gov

For systemic herbicides like this compound to be effective, they must be absorbed by the plant and translocated from the application site (typically the leaves) to their site of action in the growing points (meristems). scielo.br Altered herbicide translocation is an NTSR mechanism where this movement is impaired in resistant plants. latrobe.edu.aunih.gov Instead of moving throughout the plant, the herbicide may be sequestered in vacuoles, concentrated in the treated leaves, or its movement through the phloem may be restricted. scielo.brnih.govmdpi.com This prevents a lethal dose of the herbicide from reaching the target ALS enzyme. scielo.br This mechanism has been identified as a cause of resistance to other systemic herbicides, where the active ingredient is effectively trapped away from its target. nih.govmdpi.com ATP-binding cassette (ABC) transporter proteins have been implicated in this process, as they can actively pump herbicides or their conjugated metabolites into the vacuole for storage, effectively compartmentalizing them away from their site of action. frontiersin.orgmdpi.com

Documented Resistant Weed Biotypes and Cross-Resistance Patterns

Alopecurus myosuroides (Black-grass)

Alopecurus myosuroides, commonly known as black-grass, is a major annual grass weed, particularly in Western Europe, and has developed widespread resistance to numerous herbicides. frontiersin.orgnih.gov Resistance in black-grass is a significant economic issue, leading to substantial yield losses in wheat production. frontiersin.orgnih.gov Biotypes of A. myosuroides have demonstrated resistance to herbicides from multiple modes of action, including acetolactate synthase (ALS) inhibitors, the group to which this compound belongs.

Cross-resistance patterns are prevalent in black-grass populations. For instance, the well-characterized "Peldon" population exhibits non-target site resistance (NTSR) that confers broad tolerance to herbicides acting on acetyl-CoA carboxylase (ACCase), tubulin assembly, and photosystem II. frontiersin.orgnih.gov While this population's resistance is primarily defined by enhanced herbicide metabolism, it is also reported to have target-site mutations in the ALS gene, leading to insensitivity to ALS inhibitors such as iodosulfuron and mesosulfuron (B3052292). frontiersin.orgnih.gov Given that this compound targets the same ALS enzyme, biotypes with target-site mutations conferring resistance to other sulfonylureas are expected to show cross-resistance to this compound.

Studies have identified specific target-site mutations in the ALS gene of A. myosuroides, such as Pro-197-Thr or Pro-197-Ser, which contribute to resistance against mesosulfuron + iodosulfuron. researchgate.net The presence of such mutations often results in broad cross-resistance across the ALS inhibitor herbicide group. Furthermore, non-target site resistance mechanisms, particularly enhanced metabolic resistance (EMR), can provide cross-resistance to herbicides with different sites of action, including ALS inhibitors. frontiersin.orgnih.gov

**Table 1: Documented Herbicide Resistance in *Alopecurus myosuroides***

Resistance Type Herbicide/Herbicide Group Mechanism Implicated Citation
Multiple Resistance ACCase inhibitors, PSII inhibitors Not specified in snippet weedscience.org
Multiple Resistance ALS inhibitors (mesosulfuron + iodosulfuron) Target-Site Resistance (e.g., Pro-197-Thr/Ser) researchgate.net
Cross-Resistance ACCase inhibitors, Tubulin assembly inhibitors, PSII inhibitors, ALS inhibitors Non-Target Site Resistance (Enhanced Metabolism), Target-Site Resistance frontiersin.orgnih.gov

Lolium rigidum(Rigid Ryegrass)

Lolium rigidum (rigid ryegrass) is another weed species notorious for its propensity to evolve resistance to a wide array of herbicides. nih.gov Biotypes have been identified with cross-resistance to multiple sulfonylurea herbicides, the chemical family of this compound. nih.govosti.gov Research on biotype SLR31, which is resistant to the ACCase inhibitor diclofop-methyl, also revealed cross-resistance to several sulfonylureas. nih.govosti.gov

The mechanism behind this cross-resistance in L. rigidum can be multifaceted. Studies suggest that enhanced metabolism plays a crucial role. The resistant biotype SLR31 was found to metabolize chlorsulfuron (B1668881) more rapidly than susceptible biotypes, utilizing a detoxification system similar to that found in wheat. nih.govosti.gov This metabolic pathway allows the weed to break down the herbicide before it can reach its target site, the ALS enzyme. This type of non-target site resistance can confer broad cross-resistance to various ALS inhibitors, including this compound, and even to herbicides with different modes of action. nih.govnih.gov

In addition to metabolic resistance, target-site mutations in the ALS gene are also a common mechanism of resistance in Lolium spp. nih.gov Various amino acid substitutions in the ALS enzyme have been identified in European populations, leading to different cross-resistance patterns. nih.gov The co-existence of both target-site resistance (TSR) and non-target-site resistance (NTSR) within the same populations complicates management strategies. nih.govnih.gov

Genetic Basis of Resistance

The genetic foundation of herbicide resistance, including to this compound, is generally categorized into two primary types: target-site resistance (TSR) and non-target-site resistance (NTSR). ucdavis.edu

Target-Site Resistance (TSR) typically arises from mutations in the gene that codes for the herbicide's target protein. For this compound and other ALS inhibitors, the target is the acetolactate synthase enzyme. A single nucleotide polymorphism in the ALS gene can lead to an amino acid substitution in the enzyme, preventing the herbicide from binding effectively. nih.gov This mechanism is often conferred by a single gene and can result in high levels of resistance. ucdavis.edu In weeds like A. myosuroides and Lolium spp., specific mutations at various positions of the ALS gene (e.g., Pro-197, Asp-376, Trp-574) have been confirmed to grant resistance to sulfonylurea herbicides. researchgate.netnih.gov

Non-Target-Site Resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. NTSR is often more complex and can be polygenic, involving multiple genes. nih.govucdavis.edu The most common form of NTSR is enhanced metabolic resistance (EMR), where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. nih.govfrontiersin.org This is achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and others. nih.govfrontiersin.org Studies have shown that differential rates of metabolism are the primary basis for the selectivity of this compound between tolerant crops like wheat and sensitive weeds like A. myosuroides. fao.org Wheat rapidly metabolizes the compound, primarily through glutathione conjugation, whereas sensitive weeds do so much more slowly. fao.org Resistant weed biotypes can evolve similar enhanced metabolic pathways. nih.govosti.gov NTSR is considered a significant threat as it can confer unpredictable cross-resistance to herbicides across different modes of action. clemson.edu Recent research suggests that the genetic variants responsible for resistance may already exist in weed populations at a low frequency even before the application of herbicides. mpg.de

Table 2: Genetic Mechanisms of Herbicide Resistance

Mechanism Description Genetic Control Examples in Weeds
Target-Site Resistance (TSR) Alteration of the herbicide's target protein, preventing binding. Typically monogenic, involving mutations in the target gene (e.g., ALS). Amino acid substitutions at Pro-197 in A. myosuroides; various mutations in Lolium spp. researchgate.netnih.gov
Non-Target-Site Resistance (NTSR) Mechanisms that reduce the amount of active herbicide reaching the target site. Often polygenic, involving genes for metabolic enzymes (P450s, GSTs), transporters, etc. Enhanced metabolism via P450s in Lolium spp.; glutathione conjugation pathway. nih.govfrontiersin.orgfao.org

Fitness Considerations in Resistant Biotypes

The evolution of herbicide resistance can sometimes be associated with a "fitness cost," which is a selective disadvantage for the resistant plant in an environment where the herbicide is not present. nih.gov This cost can manifest as reduced growth, lower seed production, or decreased competitiveness compared to susceptible biotypes. nih.govresearchgate.net The existence of a fitness cost is significant because, in the absence of herbicide selection pressure, the frequency of resistant individuals in a population could theoretically decline over time. scielo.br

However, research has shown that fitness costs associated with herbicide resistance are not universal. nih.govmdpi.com The expression of a fitness cost depends on several factors, including the specific resistance mutation, the genetic background of the plant, and environmental conditions. nih.govresearchgate.net

For resistance to ALS inhibitors, some studies have identified fitness costs, while others have found none. For instance, some biotypes of rigid ryegrass with target-site resistance to ACCase inhibitors (another herbicide group) showed no significant fitness differences in growth or seed production compared to susceptible biotypes. frontiersin.org In some cases, resistant biotypes have even shown increased fitness, such as larger seed size. frontiersin.org Studies on various weed species have demonstrated a range of outcomes, with some resistant biotypes experiencing costs while others show no negative effects or even improved fitness in the absence of herbicides. researchgate.netmdpi.com Therefore, it cannot be assumed that this compound-resistant weed populations will be less competitive than their susceptible counterparts if the herbicide is not used. The specific mutation and the particular weed biotype are critical in determining whether a fitness penalty exists.

Efficacy Spectrum and Agronomic Performance

Efficacy Against Broadleaf and Grassy Weeds

Flupyrsulfuron provides control primarily against broadleaf weeds and certain problematic grass species in cereal crops. sruc.ac.ukbayer.co.uk Its efficacy is particularly noted against black-grass (Alopecurus myosuroides), a significant weed in European cereal production. bayer.co.ukcabidigitallibrary.org Research has shown that this compound, often formulated in products like the 'Lexus' series, delivers commercially acceptable control of a wide range of annual weeds and grasses. teagasc.ieteagasc.ie

The spectrum of weeds controlled by this compound, either alone or more frequently as part of a mixture, includes several economically important species. Laboratory tests on a combination of This compound-methyl (B1329956) and metsulfuron-methyl (B1676535) demonstrated its activity against weeds such as field pansy (Viola arvensis), redshank (Polygonum persicaria), scentless mayweed (Chamomilla recutita), fat-hen (Chenopodium album), and common field-speedwell (Veronica persicaria). scielo.br While effective against many broadleaf weeds, its performance on cleavers (Galium aparine) can be inconsistent, and it is often combined with other herbicides for more reliable control of this particular weed. teagasc.ieherbiguide.com.au

Table 1: Efficacy Spectrum of this compound Against Selected Weeds This table summarizes research findings on the effectiveness of this compound, often in combination with other active ingredients, against various weed species.

Weed SpeciesCommon NameEfficacy LevelNotes
Alopecurus myosuroidesBlack-grassGood to ExcellentA primary target for this compound-based programs. bayer.co.uk Resistance has been documented. nih.govresearchgate.net
Galium aparineCleaversModerate to GoodOften requires a tank-mix partner for consistent control. teagasc.ieherbiguide.com.au
Viola arvensisField PansyGoodControlled by this compound + metsulfuron-methyl mixtures. scielo.br
Chenopodium albumFat-henGoodControlled by this compound + metsulfuron-methyl mixtures. scielo.br
Chamomilla recutitaScentless MayweedGoodControlled by this compound + metsulfuron-methyl mixtures. scielo.br
Veronica persicariaCommon Field-speedwellGoodControlled by this compound + metsulfuron-methyl mixtures. scielo.br
Polygonum persicariaRedshankGoodControlled by this compound + metsulfuron-methyl mixtures. scielo.br
Annual Meadow-grassPoa annuaGoodThis compound-based products show activity against small meadow-grass. sruc.ac.uk

Performance in Specific Cereal Crops

This compound is registered for use in winter wheat and winter barley. sruc.ac.uknih.gov Field trials are essential to determine its performance and crop safety under various conditions.

Studies conducted in Ireland between 1996 and 1998 evaluated herbicides from the 'Lexus' series, which are based on this compound-methyl. teagasc.ieteagasc.ie These trials, conducted in winter barley and winter wheat, demonstrated that the formulations provided a level of weed control comparable to the standard treatments of the time, such as 'Cougar' (a formulation of diflufenican (B1670562) and isoproturon). teagasc.ieteagasc.ie Crucially, these studies found no adverse effects on crop yield or the quality of the grain, as measured by hectolitre weight and thousand-grain weight. teagasc.ie

Further research focusing on the environmental fate of this compound confirms its application in winter wheat. A study tracking its dissipation in soil over two growing seasons (1996-1997 and 1997-1998) showed that when applied post-emergence in March, its soil half-life was approximately 58 days, and residues were not detectable at harvest. nih.gov This indicates a degree of crop safety, as the compound degrades during the growing season. However, some transient crop effects like yellowing can occasionally be observed after application, though crops typically recover without impacting final yield. lifescientific.com

Table 2: Summary of this compound Performance in Cereal Crop Trials This table presents findings from field trials evaluating this compound-based herbicides in winter wheat and barley.

CropLocation/Trial PeriodKey FindingsImpact on Yield/Quality
Winter BarleyIreland, 1996This compound + carfentrazone (B104449) ('Lexus Class') provided weed control, though not superior to the standard (Cougar).Yields were significantly greater than the untreated control. No adverse effects on hectolitre or thousand-grain weight. teagasc.ie
Winter WheatIreland, 1997-1998This compound-based formulations gave commercially acceptable control of a weed spectrum including cleavers, speedwell, nipplewort, and chickweed.No negative impact on crop yield or quality was reported. teagasc.ieteagasc.ie
Winter WheatSandy Loam Soil, 1996-1998This compound applied post-emergence degraded throughout the season and was not detected at harvest.The study focused on soil dissipation, implying sufficient crop selectivity for use. nih.gov

Efficacy of this compound in Combination with Other Herbicides

To broaden the spectrum of controlled weeds and manage herbicide resistance, this compound is frequently used in combination with other active ingredients, either in co-formulated products or as tank-mixes. cabidigitallibrary.orgopenagrar.deawsjournal.org

Several commercial products contain this compound mixed with other herbicides. For instance, 'Unite' is a soluble granule formulation combining pyroxsulam (B39247) and this compound-methyl-sodium. cabidigitallibrary.org Other combinations include this compound with carfentrazone ('Lexus Class'), metsulfuron-methyl ('Lexus XPE'), or thifensulfuron (B1222996) ('Lexus Millenium'). sruc.ac.uk These mixtures target a wider range of both grassy and broadleaf weeds than this compound alone. For example, a program for controlling black-grass in winter wheat involved a tank-mix application of 'Unite' (pyroxsulam + this compound) with a product containing diflufenican and flufenacet. cabidigitallibrary.org

Table 3: Examples of this compound Herbicide Combinations This table lists documented combinations of this compound with other herbicides and their intended use.

Product/Mixture NameCombination HerbicidesTarget Weeds/Use
UnitePyroxsulamBlack-grass (Alopecurus myosuroides) and other weeds in winter wheat. cabidigitallibrary.org
Lexus ClassCarfentrazoneBroad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.uk
Lexus XPEMetsulfuron-methylBroad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.ukscielo.br
Lexus MilleniumThifensulfuronBroad-spectrum weed control, including small meadow-grass, in winter wheat. sruc.ac.uk
Tank-MixDiflufenican + FlufenacetUsed in a program with 'Unite' for enhanced black-grass control. cabidigitallibrary.org
Tank-MixProsulfocarbProsulfocarb is physically compatible and can be mixed to enhance grass weed control. bayer.co.uklifescientific.com

The interaction between herbicides in a mixture can be classified as synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the effect is less than expected), or additive (the effect is the sum of the individual effects). awsjournal.orgcabidigitallibrary.org These interactions can be influenced by the weed species, the herbicides' modes of action, and environmental conditions. awsjournal.org

Antagonism is a known risk, particularly when mixing grass herbicides (graminicides) with certain broadleaf herbicides. openagrar.de For instance, mixing ACCase inhibitors with some ALS inhibitors can lead to reduced efficacy on grass weeds. openagrar.de However, the commercial availability of pre-mixed formulations containing this compound (an ALS inhibitor) with other herbicides suggests that these specific combinations are generally compatible and at least additive in their effects.

While specific, quantified synergistic interactions for this compound are not widely documented in public literature, the goal of mixing herbicides is often to achieve a broader control spectrum that acts additively across different weed species. awsjournal.org For populations of weeds with non-target-site resistance, the interaction of herbicide mixtures can be unpredictable, with studies showing that synergism, antagonism, and additive effects are all possible depending on the specific population and mixture. openagrar.de

The formulation of a pesticide can significantly impact its efficacy by affecting its stability, solubility, and ability to be absorbed by the target weed. This compound is typically available as a water-dispersible granule (WG) or dry flowable (DF) formulation. sruc.ac.ukgoogle.com

Furthermore, the addition of adjuvants, such as non-ionic surfactants, is often critical for the performance of sulfonylurea herbicides. While not part of the herbicide formulation itself, they are a key part of the spray tank mixture. Adjuvants can improve the spreading and penetration of the herbicide on the leaf surface, which can be crucial for overcoming antagonistic effects in some tank-mixes and maximizing efficacy. caws.org.nzisws.org.in

Metabolism in Non Target Organisms

Plant Metabolism Pathways (beyond target weeds)

Tolerant crops and other non-target plants possess sophisticated mechanisms to metabolize and detoxify flupyrsulfuron, rendering it inactive. These pathways are crucial for crop selectivity and safety.

The primary mechanism for this compound detoxification in tolerant crops like wheat (Triticum aestivum) involves rapid metabolic deactivation. This process is largely attributed to the enzymatic activity of glutathione (B108866) S-transferases (GSTs). acs.orgresearchgate.netmdpi.com GSTs are a diverse family of enzymes that play a pivotal role in the detoxification of a wide range of xenobiotics, including herbicides. researchgate.netnih.gov

In wheat, specific tau class GSTs, such as TaGSTU4-4, have been shown to be highly active in conjugating herbicides. acs.org This conjugation involves the attachment of the tripeptide glutathione to the herbicide molecule, a critical step that increases its water solubility and facilitates its sequestration into vacuoles or further degradation, effectively neutralizing its phytotoxic effects. researchgate.netmdpi.com The rapid detoxification via GSH conjugation is a key factor in the selectivity of this compound in wheat. acs.org

Table 1: Detoxification Mechanisms in Tolerant Crops

Crop Primary Detoxification Mechanism Key Enzymes Involved

Beyond conjugation, other enzymatic reactions contribute to the biotransformation of this compound in plants. While specific data for this compound is limited, the metabolism of sulfonylurea herbicides in plants is well-documented to involve cytochrome P450 monooxygenases (CYP450s). researchgate.netnih.gov These enzymes are known to catalyze a variety of reactions, including hydroxylation and O-demethylation of the herbicide molecule. nih.gov

These initial transformation steps, often referred to as Phase I metabolism, typically precede the conjugation reactions of Phase II, which are mediated by enzymes like GSTs. researchgate.net The modifications introduced by CYP450s can create reactive sites on the this compound molecule, making it a more suitable substrate for the subsequent conjugation and detoxification by GSTs. researchgate.net

Microbial Metabolism and Biotransformation in Soil and Water

Microorganisms in soil and aquatic environments play a crucial role in the environmental degradation of this compound. nih.gov Both biotic and abiotic factors influence its persistence, with microbial activity being a significant contributor to its breakdown. nih.govresearchgate.net The degradation of sulfonylurea herbicides in soil is a combination of chemical hydrolysis and microbial action. researchgate.net

While the general role of soil microflora in the degradation of sulfonylurea herbicides is established, specific microbial strains capable of degrading this compound have not been extensively documented in the available literature. However, research on other sulfonylureas provides insights into the types of microorganisms that are likely involved. Genera such as Pseudomonas, Bacillus, and various fungi, including Penicillium and Aspergillus species, have been identified as effective degraders of other sulfonylurea herbicides like metsulfuron-methyl (B1676535) and bensulfuron-methyl. researchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov These microorganisms can utilize the herbicide as a source of carbon and energy, or degrade it through co-metabolism. nih.govresearchgate.netmdpi.comnih.gov It is plausible that similar microbial communities contribute to the breakdown of this compound in the environment.

The microbial and chemical degradation of this compound in soil and water leads to the formation of several metabolites. A major transformation pathway involves the cleavage of the sulfonylurea bridge, a characteristic degradation route for this class of herbicides. nih.gov

One of the primary metabolites identified in the soil of winter wheat crops is 1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2,4-dione . acs.org This compound is formed through a cyclization transformation of the parent this compound molecule. acs.org

Another significant environmental transformation product is 2-amino-4,6-dimethoxypyrimidine . nih.gov This metabolite is formed from the breakdown of several sulfonylurea herbicides, including This compound-methyl (B1329956). nih.gov

Table 2: Known Metabolites of this compound

Metabolite Name Formation Pathway
1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2,4-dione Cyclization transformation in soil

Advanced Analytical Methodologies for Flupyrsulfuron Detection

Extraction and Sample Preparation Techniques

The primary challenge in analyzing Flupyrsulfuron residues is its effective isolation from complex sample matrices like soil, water, and agricultural products. The chosen extraction technique must be efficient, reproducible, and minimize the co-extraction of interfering substances that could compromise the final analysis. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a foundational approach for pesticide residue analysis in various matrices, including soil. mdpi.comresearchgate.netnih.gov This method, often involving an initial extraction with a solvent like acetonitrile (B52724) followed by a salting-out step, is frequently combined with further cleanup techniques to enhance the purity of the final extract. mdpi.commdpi.com

Ultrasonic-Assisted Extraction

Ultrasonic-Assisted Extraction (UAE) is a modern technique that utilizes high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. The process involves creating acoustic cavitation, where the formation and collapse of microscopic bubbles generate intense local energy, enhancing solvent penetration into the sample matrix and accelerating mass transfer.

This technique has been successfully applied to the extraction of sulfonylurea herbicides, the class to which this compound belongs, from soil and water samples. nih.govnih.govdntb.gov.ua Research has shown that UAE can be more efficient than traditional methods, often requiring less solvent and shorter extraction times. rsc.org For instance, a method for sulfonylureas in soil employed an ionic liquid as the extraction medium combined with ultrasound, followed by HPLC analysis, achieving recoveries between 81.1% and 100.1%. rsc.org Another study developed a UAE method for nine herbicides in soil, including the sulfonylureas nicosulfuron (B1678754) and prosulfuron, and found it to be more effective than official microwave-assisted extraction methods, especially at room temperature. nih.gov

Table 1: Research Findings on Ultrasonic-Assisted Extraction for Sulfonylurea Herbicides

AnalytesMatrixExtraction Solvent/MethodKey FindingsReference
Nicosulfuron, Metsulfuron-methyl (B1676535), Bensulfuron-methyl, Pyrazosulfuron-ethylSoilIonic Liquid-based UAE (IL-based UAE)Recoveries: 81.1–100.1%; RSDs: <7.44%; LOQs: 25.6–37.6 ng/g. Method is free of volatile organic solvents. rsc.org
Nine herbicides including Nicosulfuron and ProsulfuronSoilUAE with water:methanol (B129727) solvent mixtureUAE demonstrated higher efficiency compared to microwave-assisted extraction (MAE), which gave poor responses for some sulfonylureas. nih.gov
Sulfonylurea herbicidesWater and SoilUltrasound-assisted surfactant-enhanced emulsification microextraction (UASEME)Achieved high preconcentration factors (103–153) with good linearity and repeatability (RSDs <6.1%). nih.gov

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration, particularly for water samples or liquid extracts obtained from solid matrices. The principle involves passing the liquid sample through a cartridge packed with a solid sorbent. The analyte of interest, such as this compound, is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of this compound and other sulfonylureas, reversed-phase SPE cartridges, such as those containing C18 sorbent, are commonly employed. nih.gov In a screening method for nine sulfonylureas, including This compound-methyl (B1329956), C18 SPE cartridges were used for cleanup of both water and soil extracts prior to HPLC analysis. nih.gov Other research has explored different sorbents to optimize recovery. For example, a study on 30 sulfonylureas in water found that Oasis HLB cartridges provided the best results, with methanol as the elution solvent, achieving average recoveries of 79-115%. researchgate.net SPE is often a crucial step after an initial extraction (like QuEChERS) to remove matrix components that could interfere with chromatographic analysis, thereby improving method accuracy and sensitivity. nih.govd-nb.info

Table 2: Application of Solid-Phase Extraction in Sulfonylurea Herbicide Analysis

AnalytesMatrixSPE Cartridge TypeKey FindingsReference
This compound-methyl and 8 other sulfonylureasSoil and WaterC18Used as a cleanup step in a screening method. Average recoveries were in the 70-120% range. nih.gov
30 sulfonylurea herbicidesWaterOasis HLBAchieved average recoveries of 79-115% with RSD <6.1%. LOQs were as low as 0.1 ng/L. researchgate.net
8 sulfonylurea herbicidesBovine MilkChem ElutOne-step SPE and cleanup procedure yielded recoveries of 78.4% to 99.7% with RSDs no larger than 10%. nih.gov
Chlorsulfuron (B1668881) and Metsulfuron-methylWater and SoilC18-silica/Teflon disksSPE was used to extract herbicides from water and soil extracts before derivatization for GC analysis. acs.org

Chromatographic and Spectrometric Techniques

Following extraction and cleanup, the prepared sample extract is analyzed using instrumental techniques. The combination of a separation technique, typically liquid chromatography, with a detection technique, such as mass spectrometry, provides the necessary selectivity and sensitivity for reliable quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of sulfonylurea herbicides due to their polarity and thermal instability, which makes them well-suited for this technique. sigmaaldrich.cnscientificlabs.com The separation is most often performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water, often acidified to ensure the analytes are in a non-ionized form for better retention and peak shape. nih.govd-nb.info

For detection, a Diode Array Detector (DAD) or a variable wavelength Ultraviolet (UV) detector is frequently used. d-nb.infosigmaaldrich.cnscientificlabs.com These detectors measure the absorbance of the analyte at a specific wavelength. Analytical methods have been developed for screening this compound-methyl and other sulfonylureas in soil and water using HPLC-UV, achieving limits of quantification (LOQ) of 1 ppb in soil and 0.1 ppb in water. nih.gov While HPLC-UV provides a robust and cost-effective screening tool, it is noted that a more selective technique like mass spectrometry is required for definitive confirmation. nih.gov

Table 3: Examples of HPLC Methods for Sulfonylurea Analysis

AnalytesMatrixColumnDetectorKey FindingsReference
This compound-methyl and 8 other sulfonylureasSoil and WaterNot specifiedUVScreening method with LOQ of 1 ppb (soil) and 0.1 ppb (water). nih.gov
8 sulfonylurea herbicidesRapeseed OilC18DADMethod developed after QuEChERS and SPE cleanup. LOQ set at 20 ng/g. d-nb.info
8 sulfonylurea herbicidesBovine MilkC18UV-DADValidated method with recoveries of 78.4-99.7% at MRL levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the trace-level analysis of this compound. It couples the powerful separation capabilities of HPLC (or UHPLC for higher resolution and speed) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comthermofisher.com This combination is considered the gold standard for confirmation and quantification of pesticide residues in complex matrices. nih.govscielo.brresearchgate.net

In LC-MS/MS, after chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source. scielo.brmdpi.com The instrument, usually a triple quadrupole mass spectrometer, is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.comlcms.cz In this mode, the first quadrupole selects a specific ion for the parent molecule (the precursor ion), which is then fragmented in a collision cell. The second quadrupole selects one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference and providing unambiguous identification and highly sensitive quantification, even at sub-ppb levels. mdpi.comlcms.cz

Table 4: LC-MS/MS for the Analysis of Sulfonylurea Herbicides

AnalytesMatrixInstrumentKey FeaturesReference
75 pesticides, including sulfonylureasAgricultural SoilUHPLC-MS/MSMethod combined with QuEChERS extraction. LOQs ranged from 10 to 25 μg/kg. mdpi.com
7 sulfonylurea herbicidesStrawberriesLC-MS/MSPositive ESI with MRM detection. LOQs of 0.01 mg/kg achieved with recoveries of 70-84%. mdpi.com
195 pesticidesGrape, Rice, TeaUHPLC-TSQ Fortis MSCoupled with automated online μSPE cleanup. Achieved LOQs of 10 μg/kg for the majority of pesticides. lcms.cz
18 herbicides including Metsulfuron-methylRiceQTrap 3200 (Triple Quad)Positive ESI in SRM mode. LOQs ranged from 0.015 to 0.165 μg/g. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. However, its direct application to sulfonylurea herbicides like this compound is limited. hpst.cz These compounds generally have low volatility and are prone to thermal degradation at the high temperatures used in the GC injection port and oven. hpst.czresearchgate.net This can lead to the analysis of degradation products rather than the intact parent molecule, complicating quantification and identification. acs.org

Despite these challenges, GC-based methods for sulfonylureas have been developed, but they typically require a chemical derivatization step. acs.org Derivatization converts the analyte into a more volatile and thermally stable form. For example, a method for chlorsulfuron and metsulfuron-methyl involved methylation with diazomethane (B1218177) to form thermally stable derivatives that could be analyzed by GC-MS. acs.org However, due to the availability of direct, highly sensitive, and robust LC-MS/MS methods, GC-MS is not the preferred or commonly used technique for this compound analysis. hpst.czresearchgate.net The limitations, including the need for extra sample preparation steps (derivatization) and the general unsuitability for non-volatile compounds, make LC-based approaches far more practical and widespread for this class of herbicides. labioscientific.com

Immunoassay Techniques

Immunoassay techniques offer a valuable alternative to traditional chromatographic methods for the detection of sulfonylurea herbicides like this compound, providing advantages in terms of speed, simplicity, and potential for high-throughput screening. nih.gov These methods are based on the specific binding interaction between an antibody and the target analyte (the antigen). The development of a reliable immunoassay is critically dependent on the production of high-quality antibodies with strong and specific affinity for the target molecule. nih.gov

A key step in antibody production for small molecules like herbicides is the design and synthesis of a hapten. A hapten is a small molecule that is chemically similar to the target analyte but has been modified to be coupled to a larger carrier protein. This hapten-protein conjugate is then used to immunize an animal (like a rabbit or mouse) to elicit an immune response and generate antibodies. tandfonline.com For sulfonylurea herbicides, the structural similarity among compounds in this class presents a challenge. To achieve high selectivity, the hapten design must preserve the unique structural moieties of the target herbicide to ensure the resulting antibodies can distinguish it from other structurally related sulfonylureas. nih.gov

Several immunoassay formats have been developed for herbicide detection, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. nih.gov In a competitive ELISA, the target analyte in a sample competes with a labeled enzyme-hapten conjugate for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample. Optimization of assay parameters, such as the concentrations of the coating antigen and antibody, pH, and ionic strength, is crucial for improving the sensitivity and reliability of the assay. nih.gov

Another format is the Polarization Fluoroimmunoassay (PFIA), a homogeneous assay that does not require the separation steps typical of ELISA, allowing for more rapid analysis. tandfonline.com This technique measures the change in the polarization of fluorescent light emitted by a labeled tracer molecule. When the tracer is bound to a larger antibody, its rotation slows, and the polarization of its emitted light is high. When the free analyte from a sample displaces the tracer from the antibody, the smaller, faster-rotating unbound tracer has a low polarization.

While specific immunoassays developed exclusively for this compound are not widely detailed in the literature, the principles established for other sulfonylureas like metsulfuron-methyl, nicosulfuron, and chlorsulfuron are directly applicable. nih.govtandfonline.comd-nb.info For instance, a direct competitive ELISA for halosulfuron-methyl (B1672931) achieved a half-maximal inhibitory concentration (IC50) of 1.5 x 10⁻³ mg/kg. nih.gov Similarly, an ELISA for metsulfuron-methyl reached a detection limit of 40 ng/l in water samples. tandfonline.com These examples highlight the potential sensitivity of immunoassay techniques for herbicides within the same chemical family as this compound.

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for the purpose of quantifying this compound residues in various matrices. Validation studies typically assess several key performance characteristics, including linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). These validation procedures are often performed in accordance with internationally recognized guidelines, such as the SANTE guidelines from the European Commission. shimadzu.com

Extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for sample preparation prior to analysis by chromatographic techniques such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS). shimadzu.comeurl-pesticides.eu

Validation studies for this compound-methyl have been conducted across various commodities. In a study analyzing pesticide residues in cereals (oat, rice, rye, and wheat), a method based on QuEChERS extraction and LC-MS/MS analysis was validated. The method demonstrated acceptable performance, with the key validation parameters detailed below. eurl-pesticides.eu

Table 1: Validation Data for this compound-methyl in Cereals This interactive table summarizes the performance characteristics of an analytical method for this compound-methyl in various cereal grains.

Commodity Spiking Level (mg/kg) Mean Recovery (%) RSDr (%) LOQ (mg/kg)
Oat 0.01 97 11 0.01
Rice 0.01 96 13 0.01
Rye 0.01 98 8 0.01
Wheat 0.01 97 10 0.01

Source: Data derived from a pesticide residue validation report. eurl-pesticides.euRSDr: Repeatability Relative Standard Deviation

Another comprehensive validation was performed for 220 pesticides, including this compound-methyl, in soya cake. This study also utilized the QuEChERS method followed by LC-MS/MS analysis and validated the method at multiple spiking levels. The results confirm the method's suitability for this complex matrix.

Table 2: Validation Data for this compound-methyl in Soya Cake This interactive table presents validation results for this compound-methyl in soya cake at different concentration levels.

Spiking Level (mg/kg) Mean Recovery (%) RSDr (%)
0.01 95 11
0.05 96 10

Source: Data from a validation report on pesticide residues in soya cake. eurl-pesticides.euThe LOQ for this method was established at 0.01 mg/kg.

The general acceptance criteria for method validation in pesticide residue analysis require mean recoveries to be within the 70-120% range and the relative standard deviation for repeatability (RSDr) to be ≤20%. shimadzu.comeurl-pesticides.eu The data presented in the tables for this compound-methyl in both cereals and soya cake fall well within these criteria, demonstrating that the validated methods are accurate and precise for the quantification of this compound. eurl-pesticides.eueurl-pesticides.eu A validation study in various water types also successfully met the European Union's stringent 0.1 µg/L limit of quantitation for this compound-methyl. rsc.org

Table 3: List of Mentioned Compounds

Compound Name
Amidosulfuron
Bensulfuron-methyl
Chlorimuron-ethyl
Chlorsulfuron
Cinosulfuron
Ethametsulfuron-methyl
This compound
This compound-methyl
Halosulfuron-methyl
Mesosulfuron-methyl
Metsulfuron-methyl
Nicosulfuron
Primisulfuron-methyl
Sulfometuron
Triasulfuron

Ecotoxicological Impacts on Environmental Biota

Toxicity to Aquatic Organisms

Flupyrsulfuron-methyl (B1329956), like other sulfonylurea herbicides, demonstrates notable toxicity towards aquatic primary producers, particularly algae and aquatic plants. europa.eu In contrast, its toxicity to aquatic animals such as fish and daphnids is observed at significantly higher concentrations, generally in the milligrams per liter (mg/L) range. europa.eu

Algae and aquatic plants are the most sensitive aquatic species to this compound-methyl. europa.eu Studies have shown that the technical active substance has a significant inhibitory effect on the growth of species such as Selenastrum capricornutum and Lemna gibba (duckweed) at concentrations in the micrograms per liter (µg/L) range. europa.eu

For the green alga Selenastrum capricornutum, the acute 50% effective concentration (EC50) for the technical grade active substance is 3.7 µg/L, with a No Observed Effect Concentration (NOEC) of 0.51 µg/L. europa.eu When tested as a 50% water dispersible granule (WG) formulation, the EC50 and NOEC values were 9.1 µg/L and 1.61 µg/L, respectively. europa.eu The aquatic plant Lemna gibba is similarly sensitive, with a 14-day EC50 of 2.5 µg/L and a NOEC of 0.49 µg/L for the technical active substance. europa.eu

One of the primary metabolites of this compound-methyl, IN-JV460, has been shown to be less toxic to Selenastrum capricornutum than the parent compound, with a reported EC50 of 10.1 µg/L. europa.eu

Toxicity of this compound-methyl to Algae and Aquatic Plants

SpeciesFormulationEndpointValue (µg/L)Citation
Selenastrum capricornutumTechnicalAcute EC503.7 europa.eu
Selenastrum capricornutumTechnicalAcute NOEC0.51 europa.eu
Selenastrum capricornutum50% WGAcute EC509.1 europa.eu
Selenastrum capricornutum50% WGAcute NOEC1.61 europa.eu
Lemna gibbaTechnical14-day EC502.5 europa.eu
Lemna gibbaTechnical14-day NOEC0.49 europa.eu

This compound-methyl is less toxic to aquatic fauna compared to aquatic flora. europa.eu The acute toxicity for fish and Daphnia (water fleas) occurs at concentrations in the mg/L range. europa.eu Due to these higher toxicity thresholds, the risk posed to these organisms under recommended usage conditions is not considered unacceptable. europa.eu

The toxicity of several metabolites has also been evaluated. For metabolites IN-KV994 and IN-KF526, no acute effects were observed in fish or Daphnia at the highest concentrations tested. europa.eu

Toxicity to Terrestrial Organisms

Based on submitted data, the use of this compound-methyl at recommended application rates is not expected to pose a significant long-term risk to earthworms. europa.eu Pesticides can, in general, alter the growth, reproduction, and behavior of earthworms even at low concentrations. researchgate.net While specific LC50 values for this compound are not detailed, studies on other sulfonylureas like metsulfuron-methyl (B1676535) on species such as Eisenia fetida and Metaphire posthuma have been conducted to determine lethal concentrations. doi.org For instance, the 14-day LC50 for metsulfuron-methyl was found to be 1871.18 mg/kg for E. fetida and 1673.10 mg/kg for M. posthuma. doi.org

Pesticides introduced into the soil can affect microbial communities, which are crucial for processes like the degradation of xenobiotics. researchgate.net The impact of herbicides on soil microbial respiration and biomass can vary; decreased respiration may indicate toxicity, while an increase could suggest the metabolization of the compound. nih.gov

Sulfonylurea herbicides have been observed to affect soil microbial activity. researchgate.netnih.gov For example, some sulfonylureas have been shown to increase soil respiration while causing a decrease in microbial biomass. nih.gov The activity of soil enzymes serves as a sensitive indicator of changes in soil quality resulting from agricultural practices. pjoes.com Soil enzymes like dehydrogenases, urease, and phosphatase can be inhibited or, in some cases, stimulated by the presence of pesticides. pjoes.compjoes.com Dehydrogenase activity, in particular, is often considered a sensitive parameter for detecting the effects of xenobiotics in soil. pjoes.compjoes.com The effects of herbicides on these enzymatic activities are often temporary, with activity levels gradually returning to those of control soils over time. mdpi.com

Influence of Formulation Adjuvants on Ecotoxicity

Pesticide formulations are typically mixtures of the active ingredient and other components known as adjuvants, which are added to enhance the product's effectiveness. frontiersin.org These adjuvants can include surfactants, oils, and polymers that modify the physicochemical properties of the spray mixture to improve absorption, stability, or spray deposition. frontiersin.orgwur.nl

Studies on other sulfonylurea herbicides have demonstrated that the presence of an adjuvant can increase the ecotoxicological impact. For example, research on metsulfuron-methyl showed that while the active ingredient alone caused avoidance behavior in earthworms only at very high concentrations, the addition of a mineral oil adjuvant (Assist®) increased the avoidance response even at predicted field doses. nih.gov This indicates that the adjuvant enhanced the ecotoxicity of the herbicide to soil invertebrates. nih.gov Therefore, it is crucial to consider the entire formulation, including adjuvants, when assessing the environmental risk of pesticides like this compound. nih.gov

Metabolite Ecotoxicity Assessment

Aquatic Biota

Studies have been conducted to determine the acute and chronic effects of this compound metabolites on various aquatic species, including fish, invertebrates, and algae.

The metabolite IN-JV460 has demonstrated a lower toxicity to the green algae Selenastrum capricornutum compared to its parent compound, with a reported EC50 of 10.1 µg/L. europa.eu The acute toxicity of IN-JV460 to fish and the aquatic invertebrate Daphnia was considered to be adequately covered in the tests conducted with the parent compound, this compound-methyl. europa.eu

For the metabolites IN-KV994 and IN-KF526 , which are formed in water, acute toxicity tests on fish and Daphnia revealed no adverse effects at the highest concentrations tested. europa.eu For IN-KV994, no acute effects were observed at 1 µg/L for both fish and Daphnia. europa.eu Similarly, for IN-KF526, no acute effects were detected at concentrations of 100 µg/L for fish and 500 µg/L for Daphnia. europa.eu However, there is a lack of available toxicity data for these two metabolites concerning algae and other aquatic plants. europa.eu

Interactive Data Table: Acute Ecotoxicity of this compound Metabolites to Aquatic Organisms

MetaboliteSpeciesEndpointValue (µg/L)
IN-JV460 Selenastrum capricornutum (Green Algae)EC5010.1
IN-KV994 FishLC50> 1
DaphniaEC50> 1
IN-KF526 FishLC50> 100
DaphniaEC50> 500

Terrestrial Biota

The primary soil metabolites of this compound are IN-JV460 and its derivative, IN-KC576. europa.eu The ecotoxicological assessment of these compounds on soil-dwelling organisms is a key component of the environmental risk assessment.

Interactive Data Table: Ecotoxicity of this compound Metabolites to Terrestrial Organisms

MetaboliteSpeciesEndpointValue
IN-KC576 Non-target terrestrial invertebratesToxicityLow

Formulation Science and Delivery Systems

Challenges in Liquid Formulation of Sulfonylureas

Developing liquid formulations of sulfonylurea herbicides like flupyrsulfuron is fraught with challenges. A primary issue is their susceptibility to hydrolysis when in the presence of water. epo.org This chemical breakdown can lead to a loss of active ingredient and reduced efficacy.

Furthermore, liquid formulations face physical stability problems. Crystal growth can occur during storage of concentrated liquid formulations, and suspended active ingredients may settle out over time. epo.org These issues make it difficult to create stable liquid products that deliver a consistent and effective dose of the herbicide when diluted for spraying. epo.org

The complexity of formulation increases when combining multiple active ingredients. Different herbicides may have varying sensitivities to factors like moisture and pH, and some active ingredients can interact negatively, causing chemical degradation. battelle.org For instance, co-formulating a sulfonylurea with a fluroxypyr-type herbicide can lead to the decomposition of the sulfonylurea. googleapis.com

Another significant concern with standard sulfonylurea formulations is the potential for sprayer contamination. Due to their high activity, even minute amounts of residue left in a sprayer can injure sensitive crops in subsequent applications. agribusinessglobal.com Standard formulations can fall out of suspension and become trapped in the sprayer, necessitating extensive and time-consuming cleaning procedures. agribusinessglobal.com

Innovation in Formulation Technology

To overcome the challenges associated with sulfonylurea herbicides, significant innovation in formulation technology has been necessary. These advancements aim to improve stability, efficacy, and user convenience.

Oil Dispersion (OD) Formulations

Oil dispersion (OD) formulations have emerged as a key technology for improving the stability of moisture-sensitive herbicides like sulfonylureas. battelle.org In an OD formulation, the active ingredient is suspended in a non-aqueous solvent system, which helps to minimize hydrolysis and degradation. googleapis.com This approach is particularly beneficial for creating stable liquid formulations of sulfonylureas that can be co-formulated with other active ingredients. battelle.orgbattelle.org

OD formulations can also serve as adjuvants, enhancing the biological efficacy of the herbicide. battelle.org The oil-based carrier can improve the spreading and penetration of the herbicide on the leaf surface. cpm-magazine.co.uk For example, a liquid formulation of fluroxypyr (B1673483) combined with sulfonylureas in an oil dispersion has been shown to improve weed control due to the adjuvant properties of the formulation. cpm-magazine.co.uk

Several commercial products utilize OD technology. For instance, Provalia® LQM® is an oil dispersion containing fluroxypyr, metsulfuron-methyl (B1676535), and thifensulfuron-methyl. fmc.comfmc.com Another example is Croupier® OD, which contains fluroxypyr and metsulfuron-methyl. certisbelchim.co.uk These formulations demonstrate the successful application of OD technology to create stable and effective combination herbicides.

Encapsulation Technologies

Encapsulation is another innovative approach to protect sensitive active ingredients like sulfonylureas from degradation. battelle.orgresearchgate.net This technology involves enclosing the herbicide within a protective shell, which can control the release rate of the active ingredient. google.com

For sulfonylureas, encapsulation can shield the active ingredient from acidic environments that would otherwise cause rapid hydrolysis. google.com For example, encapsulating a triazinyl sulfonylurea with polydimethylsiloxane (B3030410) can protect it from degradation in acidic conditions. google.com

Encapsulation can also improve the safety of the formulation by minimizing crop injury. google.com By controlling the release of the herbicide, encapsulation can ensure that the active ingredient is available to control weeds while reducing the risk of damage to the crop. google.com Research on encapsulated metsulfuron-methyl has shown that this technology can enhance weed control at lower application rates compared to conventional formulations. biochemjournal.comresearchgate.net

Adjuvant Systems and Their Role in Efficacy

Adjuvants are crucial components of herbicide formulations that can significantly enhance their performance. nih.govresearchgate.net They can improve the physical and chemical properties of the spray mixture, leading to better spray retention, coverage, and penetration of the active ingredient into the plant. nih.govresearchgate.net

For sulfonylurea herbicides, adjuvants such as nonionic surfactants, crop oil concentrates, and methylated vegetable oils have been shown to be effective. cambridge.org Adjuvants that increase the pH of the spray solution can be particularly beneficial, as they can increase the solubility and activity of sulfonylurea herbicides. cabidigitallibrary.org

The selection of the right adjuvant system is critical for optimizing the efficacy of a herbicide. nih.gov Different adjuvants can have varying effects on the properties of the spray liquid, and the ideal adjuvant will depend on the specific herbicide, target weed, and environmental conditions. nih.govcabidigitallibrary.org Research has shown that the addition of appropriate adjuvants can allow for reduced application rates of sulfonylurea herbicides without compromising weed control. researchgate.netscielo.br

Impact of Formulation on Herbicide Efficacy and Selectivity

The formulation of a herbicide has a profound impact on both its efficacy and its selectivity. researchgate.net A well-designed formulation can enhance the biological activity of the active ingredient, leading to improved weed control. For example, the oil dispersion formulation of Provalia® LQM® has been shown to have a lower dynamic surface tension than tank-mix equivalents, resulting in better leaf coverage and increased uptake of the active ingredients. cpm-magazine.co.uk

Formulation can also play a critical role in herbicide selectivity, which is the ability of a herbicide to control weeds without harming the crop. researchgate.net This is particularly important for sulfonylurea herbicides, which can be injurious to some crops. bcpc.org By incorporating safeners into the formulation, it is possible to enhance the crop's ability to metabolize the herbicide, thereby increasing selectivity. bcpc.org For instance, the safener mefenpyr-diethyl (B161882) is used in combination with iodosulfuron to improve its selectivity in cereals. bcpc.orgscielo.br

The physical form of the formulation also matters. For example, TotalSol soluble granules are a technology that allows sulfonylurea herbicides to dissolve completely in water, forming a true solution. agribusinessglobal.com This improves the bioavailability of the active ingredient by 10-15% and reduces the risk of sprayer contamination compared to standard suspension formulations. agribusinessglobal.com

Ultimately, the goal of formulation science is to develop products that are stable, effective, and selective. battelle.org Innovations in formulation technology, such as oil dispersions and encapsulation, along with the judicious use of adjuvants and safeners, are essential for maximizing the performance of sulfonylurea herbicides like this compound.

Regulatory Science, Risk Assessment Methodologies, and Environmental Policy Considerations

Regulatory Frameworks for Pesticide Assessment

The authorization of pesticides like flupyrsulfuron within the European Union is governed by a stringent regulatory framework, primarily Regulation (EC) No 1107/2009. This regulation establishes the criteria and procedures for the approval of active substances and the authorization of plant protection products. A key principle of this framework is the requirement for a comprehensive risk assessment to ensure that the pesticide will not have any harmful effects on human or animal health, or any unacceptable effects on the environment.

In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Before a pesticide can be sold or distributed, it must be registered with the EPA. This process involves a thorough evaluation of scientific data to determine that the pesticide will not cause unreasonable adverse effects on human health or the environment.

For this compound, the European Food Safety Authority (EFSA) conducted a peer review of the initial risk assessments carried out by the rapporteur Member State, France. This was done in the context of Commission Regulation (EU) No 1141/2010, which lays down the procedure for the renewal of the approval of active substances. tandfonline.com The evaluation covered the representative uses of this compound-methyl-sodium as a herbicide in cereals. tandfonline.com

The data requirements for the registration of a pesticide are extensive and are laid out in regulations such as Regulation (EU) No 283/2013 in the EU. These requirements cover the physical and chemical properties of the active substance, its fate and behavior in the environment, and its toxicological and ecotoxicological effects.

Peer Review Processes and Data Evaluation

The data evaluated in such a peer review are comprehensive, covering various aspects of the active substance. This includes, but is not limited to:

Toxicological studies: to assess the potential for harm to human health.

Residue trials: to determine the levels of the pesticide that may remain in food.

Environmental fate and behavior studies: to understand how the substance moves and breaks down in the environment.

Ecotoxicological studies: to assess the potential harm to non-target organisms such as birds, mammals, aquatic organisms, and soil organisms.

During the peer review of this compound, EFSA proposed to classify it as carcinogenic category 2 and toxic for reproduction category 2, which led to a critical area of concern regarding the approval criteria.

Necessity Assessments and Availability of Alternatives

A key aspect of the regulatory process is to assess whether the use of a particular pesticide is necessary to control a serious danger to plant health that cannot be contained by other available means, including non-chemical methods.

An evaluation of the necessity of This compound-methyl (B1329956) was conducted, focusing on its use in cereals in several Member States. The assessment demonstrated that while a wide range of alternative herbicide active substances are generally available for chemical weed control, for some specific uses, there are insufficient chemical alternatives.

Chemical Alternatives

The assessment of chemical alternatives to this compound-methyl considers other authorized herbicides with a similar spectrum of activity. For the control of the problematic grass weed black-grass (Alopecurus myosuroides) in winter wheat, several other active substances were identified as potential alternatives. However, the availability and efficacy of these alternatives can vary between different countries.

For the control of the common broadleaf weed cleavers (Galium aparine) in cereals, a range of effective herbicides are available. These include substances such as amidosulfuron, florasulam, fluroxypyr (B1673483), and mecoprop, often used in mixtures. croprotect.com Some pre-emergence herbicides primarily used for grass weed control, like prosulfocarb, can also provide some control of autumn-emerging cleavers. croprotect.com In cases of resistance to ALS-inhibiting herbicides, to which this compound belongs, alternative modes of action are crucial. For cleavers, herbicides with different modes of action, such as synthetic auxins (e.g., fluroxypyr, halauxifen-methyl), are available. croprotect.com

Weed SpeciesChemical Alternative(s)Mode of Action Group (HRAC)
Black-grass (Alopecurus myosuroides)Mesosulfuron-methyl, Pyroxsulam (B39247), SulfosulfuronB (ALS inhibitors)
Cleavers (Galium aparine)Amidosulfuron, FlorasulamB (ALS inhibitors)
Fluroxypyr, Mecoprop, Halauxifen-methylO (Synthetic auxins)
ProsulfocarbN (Inhibitors of lipid synthesis)

Non-Chemical Methods and Integrated Weed Management (IWM)

The assessment of alternatives also places a strong emphasis on non-chemical methods and the principles of Integrated Weed Management (IWM). IWM is a holistic approach to weed control that combines various strategies to manage weed populations in the long term, reducing reliance on herbicides.

A wide range of non-chemical methods are available for weed control in cereals; however, their efficacy can be lower than chemical methods, and they may have economic limitations.

Key non-chemical methods and IWM strategies include:

Crop Rotation: Alternating between different crops can disrupt the life cycles of weeds adapted to a specific cropping system.

Cultivation Methods: Ploughing can bury weed seeds, preventing their germination. However, for some weeds like cleavers, ploughing may bring seeds to the surface and increase emergence. croprotect.com Tine harrowing can be used to control emerged seedlings.

Delayed Drilling: Delaying the sowing of winter cereals allows for a flush of weeds to emerge, which can then be controlled by cultivation or a non-selective herbicide before the crop is planted.

Increased Seed Rates: A denser crop canopy can outcompete weeds for light, water, and nutrients.

Competitive Cultivars: Choosing crop varieties that are more competitive against weeds can aid in their suppression.

Fallowing/Grass-ley Breaks: Taking a field out of arable production for a period can help to reduce the weed seedbank in the soil.

For a problematic weed like cleavers, which is highly competitive in winter cereals, cultural control methods such as mechanical weeding can remove a proportion of emerged plants. croprotect.com However, due to its prolonged germination period, a combination of methods is often necessary for effective control.

Environmental Risk Assessment Methodologies

The environmental risk assessment of pesticides like this compound is a structured process designed to evaluate the potential for adverse effects on the environment. This assessment considers the intrinsic properties of the substance, its environmental fate and behavior, and its ecotoxicological effects.

In the EU, EFSA provides guidance documents that outline the methodologies for conducting environmental risk assessments. epa.gov The process typically involves four key steps:

Hazard Identification: Determining the potential adverse effects of the pesticide on non-target organisms.

Hazard Characterization (Dose-Response Assessment): Quantifying the relationship between the dose of the pesticide and the observed adverse effect.

Exposure Assessment: Estimating the concentration of the pesticide that non-target organisms are likely to be exposed to in the environment. This involves considering the application rate, the method of application, and the fate and behavior of the substance in soil, water, and air.

Risk Characterization: Integrating the hazard and exposure assessments to determine the likelihood of adverse effects occurring under realistic use conditions.

For sulfonylurea herbicides like this compound, the environmental risk assessment pays particular attention to their potential effects on non-target plants, as they are often highly phytotoxic. The US EPA has conducted a combined ecological risk assessment for 22 sulfonylurea herbicides, focusing on the risks to plants. epa.gov This assessment concluded that sulfonylureas are likely to pose a significant risk to non-target plants in adjacent areas through combined exposure via runoff and spray drift.

The environmental fate of this compound-methyl-sodium is characterized by its moderate solubility in water and its tendency not to be persistent in soil or water-sediment systems. herts.ac.uk However, it is considered mobile and has a high potential for drainflow. herts.ac.uk

Ecotoxicological studies have shown that this compound-methyl-sodium has low to moderate toxicity to many organisms, but it is highly toxic to algae and aquatic plants. herts.ac.uk There is also a high risk identified for the chronic ecotoxicity to earthworms. herts.ac.uk

Future Research Trajectories and Sustainable Applications

Addressing Evolving Herbicide Resistance Challenges

The continued efficacy of flupyrsulfuron is threatened by the evolution of herbicide-resistant weeds. Globally, 513 unique cases of weed resistance have been reported across 96 crops in 72 countries, affecting 267 weed species. mdpi.com Weeds have developed resistance to 21 of the 31 known herbicide sites of action and to 165 different herbicides. mdpi.com For instance, resistance to acetolactate synthase (ALS) inhibitors, the group to which this compound belongs, has been recorded in various weed biotypes in Europe. mdpi.com Research has documented resistance of Alopecurus myosuroides (black-grass) to mixtures of mesosulfuron (B3052292) and iodosulfuron, which are also ALS inhibitors. rothamsted.ac.uk The development of resistance is not an isolated issue; in New Zealand, 77% of suspected herbicide-resistant seed samples tested positive for resistance, highlighting the accuracy of field observations by rural professionals. tandfonline.com

Future research must focus on proactive monitoring and management strategies to mitigate the spread of resistance. This includes the development of rapid diagnostic tools to identify resistant populations early. Understanding the biochemical and genetic basis of resistance in specific weed populations is crucial for designing effective and sustainable control strategies. Investigating the fitness costs associated with resistance genes in the absence of herbicide selection can also inform management practices that select against resistant individuals. Furthermore, exploring the efficacy of alternative herbicide modes of action and their integration into rotation programs is essential to reduce the selection pressure exerted by this compound and other ALS inhibitors. researchgate.net

Development of Novel Formulations for Enhanced Performance and Reduced Environmental Impact

Innovations in formulation technology offer a promising avenue to improve the performance of this compound while minimizing its environmental footprint. researchgate.net Controlled-release formulations (CRFs) and nano-formulations are at the forefront of this research. tandfonline.commdpi.com These advanced formulations aim to protect the active ingredient from environmental degradation and enable a more targeted and gradual release, thereby increasing efficacy and reducing the total amount of herbicide needed. tandfonline.commdpi.com

Nanoencapsulation, for example, can enhance the stability of the active ingredient and facilitate its penetration into plant tissues, minimizing off-target effects. mdpi.com Research into herbicidal ionic liquids (HILs) has also shown potential. For instance, new salts of iodosulfuron-methyl, another sulfonylurea herbicide, have demonstrated high herbicidal efficacy and a lower risk of groundwater migration compared to conventional formulations. acs.org The development of ZC formulations, which combine microencapsulated materials with unencapsulated ones, can improve the stability of more labile compounds in a mixture. google.com

Future research should focus on tailoring these novel formulations for this compound, considering factors such as soil type, climate, and target weed species. Key research areas include optimizing the release kinetics of encapsulated this compound, assessing the long-term stability and environmental fate of these new formulations, and evaluating their efficacy under diverse field conditions. The goal is to create "smart" delivery systems that release the herbicide in response to specific environmental triggers or in close proximity to the target weed.

Advanced Environmental Monitoring and Predictive Modeling

To ensure the sustainable use of this compound, advanced environmental monitoring and predictive modeling are indispensable tools. frtr.gov These technologies allow for the real-time tracking of the herbicide's fate and transport in various environmental compartments, such as soil and water. ikprress.org Modern monitoring systems utilize a range of sensors, including those for meteorological data, to provide high-frequency data for comprehensive environmental analysis. encardio.com

Predictive modeling, powered by artificial intelligence and machine learning, can analyze vast datasets to forecast potential environmental changes and the long-term impacts of herbicide use. ikprress.org These models can simulate the movement and degradation of this compound under different environmental scenarios, helping to identify areas at high risk of contamination and to develop proactive mitigation strategies. frtr.govresearcher.life The integration of data from various sources, such as remote sensing, drone surveillance, and wireless sensor networks, into these models enhances their accuracy and predictive power. ikprress.org

Future research should focus on developing and validating sophisticated predictive models specifically for this compound. This includes incorporating detailed information on its chemical properties, soil interactions, and degradation pathways. The development of user-friendly decision support tools based on these models can empower farmers and land managers to make more informed decisions about herbicide application, minimizing environmental risks while maximizing weed control efficacy. frtr.gov

Integration of this compound within Integrated Weed Management (IWM) Strategies

The long-term sustainability of this compound hinges on its integration into comprehensive Integrated Weed Management (IWM) programs. bayer.co.uk IWM is a systems-based approach that combines various weed control methods, including cultural, mechanical, biological, and chemical tactics, to manage weed populations in a way that is economically viable, environmentally sound, and socially acceptable. europa.eu The principle of IWM is to reduce the over-reliance on any single control method, particularly herbicides, thereby delaying the evolution of herbicide resistance and minimizing environmental impacts. mdpi.comfar.org.nz

Effective IWM strategies for this compound would involve its use in rotation or combination with herbicides having different modes of action. bayer.co.uk This is a key tactic to manage the weed seed bank and prevent the selection of resistant biotypes. far.org.nz Cultural practices such as crop rotation, cover cropping, altering sowing dates, and preparing stale or false seedbeds can significantly reduce weed pressure, making subsequent herbicide applications more effective. europa.eufar.org.nz Mechanical weed control methods, where appropriate, can also play a crucial role. europa.eu

The following table illustrates the key pillars of Integrated Weed Management:

IWM PillarExamples of Tactics
Cultural Control Crop rotation, cover crops, competitive cultivars, planting density, sowing date, nutrient management. europa.eufar.org.nz
Mechanical Control Tillage, hoeing, harrowing, mulching. europa.eufar.org.nz
Chemical Control Herbicide rotation, use of mixtures with different modes of action, spot spraying, reduced application rates. bayer.co.uk
Biological Control Use of natural enemies (insects, pathogens) to suppress weed populations. nsw.gov.au

Future research should focus on developing and validating IWM strategies that are tailored to specific cropping systems and regional conditions where this compound is used. This includes long-term field trials to assess the effectiveness and economic viability of different IWM packages. Modeling the long-term population dynamics of key weeds under various IWM scenarios can also help in designing more robust and sustainable weed management programs. mdpi.com

Research into Bioremediation Strategies

Bioremediation offers an environmentally friendly approach to clean up soil and water contaminated with herbicide residues. researchgate.net This process utilizes microorganisms, such as bacteria and fungi, to degrade or transform contaminants into less harmful substances. frtr.govubc.ca Enhanced bioremediation techniques involve stimulating the activity of indigenous microbial populations (biostimulation) by adding nutrients and oxygen, or by introducing specific microorganisms known to degrade the target contaminant (bioaugmentation). frtr.govubc.ca

Several microbial strains have been identified that can degrade sulfonylurea herbicides, the chemical family to which this compound belongs. researchgate.netnih.gov Research has shown that bioremediation can be highly effective for various organic pollutants, including pesticides. frtr.gov For instance, the combination of arbuscular mycorrhizal fungi and specific bacterial strains has shown promise in remediating soil contaminated with bensulfuron-methyl, another sulfonylurea herbicide. nih.gov

Future research in this area should focus on identifying and isolating microbial consortia that are highly efficient at degrading this compound. This involves screening microorganisms from contaminated sites and optimizing the environmental conditions (e.g., pH, temperature, nutrient availability) to enhance their degradative activity. Investigating the metabolic pathways and enzymes involved in this compound degradation is also crucial. Furthermore, developing practical and cost-effective methods for applying these bioremediation techniques in the field, both for in-situ and ex-situ treatment, will be essential for their real-world application. mdpi.com

Q & A

Q. What is the molecular structure of Flupyrsulfuron, and how does its structure relate to its herbicidal activity?

this compound (C₁₄H₁₂F₃N₅O₇S) is a sulfonylurea herbicide characterized by a pyrimidine ring substituted with methoxy groups and a trifluoromethylpyridinecarboxylic acid moiety. Its structure enables inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. The sulfonylurea bridge facilitates binding to ALS, disrupting plant growth .

Key Structural Features :

ComponentRole in Activity
Pyrimidine ringBinds to ALS active site
Trifluoromethyl groupEnhances lipophilicity and tissue penetration
Sulfonylurea bridgeStabilizes enzyme-inhibitor interaction

Q. What analytical methods are validated for quantifying this compound residues in soil and plant tissues?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. For soil samples, extraction with acetonitrile (0.1% formic acid) followed by solid-phase purification yields >90% recovery. In plant tissues, matrix-matched calibration curves are recommended to account for co-extracted interferents .

Methodological Steps :

  • Extraction : Use QuEChERS protocol for homogenized samples.
  • Detection : Optimize MS parameters for m/z 452.1 (parent ion) and 261.0 (product ion).
  • Validation : Include spike-recovery tests at 0.01–1.0 ppm to ensure precision (RSD <15%) .

Q. How should researchers design experiments to evaluate this compound’s efficacy against target weeds?

Apply randomized complete block designs with three replicates. Use dose-response assays (0.5–100 g ai/ha) to determine ED₅₀ values. Monitor phytotoxicity symptoms (chlorosis, stunting) at 7, 14, and 21 days post-application. Include untreated controls and reference herbicides (e.g., mesosulfuron) for comparative analysis .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound in aerobic soil systems, and how do microbial communities influence its persistence?

this compound undergoes hydrolysis at the sulfonylurea bridge, yielding non-toxic pyrimidine and pyridine derivatives. Soil microbiota (e.g., Pseudomonas spp.) accelerate degradation via enzymatic cleavage. To study this:

  • Microcosm Setup : Incubate soil (25°C, 60% water-holding capacity) with ¹⁴C-labeled this compound.
  • Metabolite Profiling : Use LC-TOF-MS to identify intermediates like 4,6-dimethoxy-2-aminopyrimidine .
  • Microbial Analysis : Conduct 16S rRNA sequencing to correlate degradation rates with microbial diversity shifts .

Q. How does soil pH affect the adsorption-desorption dynamics of this compound, and what models predict its mobility in agricultural fields?

Adsorption increases in acidic soils (Kd = 2.1–4.3 L/kg at pH 5) due to protonation of the pyridine group. Use Freundlich isotherms to model sorption data. Mobility risk is higher in alkaline soils (Koc = 30–45 mL/g), necessitating groundwater monitoring in regions with pH >7.0 .

Critical Parameters :

Soil PropertyImpact on Mobility
Organic carbonHigher OC reduces mobility
Clay contentIncreases adsorption via cation exchange
pHAlkaline conditions enhance leaching

Q. What molecular mechanisms underlie weed resistance to this compound, and how can researchers detect ALS gene mutations?

Target-site resistance arises from ALS mutations (e.g., Pro197Ser, Trp574Leu), reducing herbicide binding. Methodologies include:

  • PCR-RFLP : Amplify ALS gene regions and digest with EcoRI to detect Pro197Ser.
  • Whole-Plant Assays : Compare resistant vs. susceptible biotypes at sublethal doses (e.g., 10% ED₅₀).
  • Metabolic Profiling : Quantify glutathione transferase (GST) activity, a detoxification marker .

Methodological Best Practices

  • Data Reproducibility : Archive raw chromatograms, soil metadata, and statistical scripts in FAIR-compliant repositories .
  • Ethical Reporting : Disclose conflicts of interest and validate negative results via independent trials .
  • Interdisciplinary Collaboration : Partner with soil microbiologists and computational modelers to address knowledge gaps in environmental fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.